molecular formula C15H18FNO4 B3078672 2-(2-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid CAS No. 1052611-30-9

2-(2-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid

Cat. No.: B3078672
CAS No.: 1052611-30-9
M. Wt: 295.31 g/mol
InChI Key: CYFCBHQFWFNNCD-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid is a complex organic compound with a unique structure that includes a fluorophenyl group, a methoxycarbonyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrolidine ring, introduction of the fluorophenyl group, and the addition of the methoxycarbonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

2-(2-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity, while the methoxycarbonyl group may influence the compound’s solubility and stability. The pyrrolidine ring provides a rigid structure that can interact with specific sites on the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid: shares similarities with other fluorophenyl and pyrrolidine-containing compounds, such as:

Uniqueness

The unique combination of the fluorophenyl group, methoxycarbonyl group, and pyrrolidine ring in this compound distinguishes it from other similar compounds. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2-fluorophenyl)-5-methoxycarbonyl-1,5-dimethylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO4/c1-15(14(20)21-3)8-10(13(18)19)12(17(15)2)9-6-4-5-7-11(9)16/h4-7,10,12H,8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFCBHQFWFNNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1C)C2=CC=CC=C2F)C(=O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid
Reactant of Route 2
2-(2-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid
Reactant of Route 3
2-(2-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid
Reactant of Route 4
2-(2-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(2-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(2-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid

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